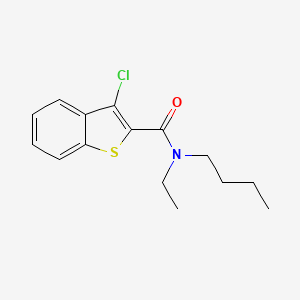

N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC14827141

Molecular Formula: C15H18ClNOS

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18ClNOS |

|---|---|

| Molecular Weight | 295.8 g/mol |

| IUPAC Name | N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C15H18ClNOS/c1-3-5-10-17(4-2)15(18)14-13(16)11-8-6-7-9-12(11)19-14/h6-9H,3-5,10H2,1-2H3 |

| Standard InChI Key | ZGZFQKWBSCGGIO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CC)C(=O)C1=C(C2=CC=CC=C2S1)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzothiophene backbone—a fused bicyclic system comprising a benzene ring and a thiophene moiety—substituted at the 2-position with a carboxamide group (-CONR2). Key structural elements include:

-

3-Chloro substituent: A chlorine atom at the 3-position of the benzothiophene ring, which enhances electrophilic reactivity and influences intermolecular interactions .

-

N-Butyl and N-Ethyl groups: Dual alkyl chains attached to the carboxamide nitrogen, contributing to lipophilicity and modulating solubility profiles .

The molecular formula is C₁₆H₁₉ClN₂OS, with a calculated molecular weight of 322.85 g/mol. Systematic IUPAC naming follows as 3-chloro-N-butyl-N-ethyl-1-benzothiophene-2-carboxamide, reflecting the substituent positions and functional groups.

Synthesis and Manufacturing

Retrosynthetic Analysis

Synthetic routes to N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide likely parallel methodologies for analogous benzothiophene carboxamides . A plausible retrosynthetic pathway involves:

-

Benzothiophene core construction: Friedel-Crafts acylation or cyclization of thiophenol derivatives.

-

Chlorination: Electrophilic aromatic substitution at the 3-position using Cl₂ or SO₂Cl₂ .

-

Carboxamide formation: Reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with N-butyl-N-ethylamine .

Stepwise Synthesis

Step 1: Synthesis of 3-Chloro-1-Benzothiophene-2-Carbonyl Chloride

As demonstrated for related compounds , chlorination of 1-benzothiophene-2-carbonyl chloride with Cl₂ in the presence of FeCl₃ yields the 3-chloro derivative. This intermediate is critical for subsequent amidation.

Step 2: Amidation with N-Butyl-N-Ethylamine

The carbonyl chloride reacts with N-butyl-N-ethylamine in anhydrous dichloromethane under inert atmosphere, facilitated by a base such as triethylamine to scavenge HCl . Typical conditions involve stirring at 0–25°C for 12–24 hours, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane).

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | Cl₂, FeCl₃, DCM, 0°C | 65–75 | Crystallization (EtOH) |

| 2 | N-Butyl-N-ethylamine, Et₃N, DCM | 80–85 | Column Chromatography |

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for the target compound are scarce, inferences from structurally similar molecules suggest:

-

Melting point: Estimated 90–110°C, based on analogs like 3-chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide (m.p. 114–115°C) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility due to lipophilic alkyl chains .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C-Cl stretch) .

-

NMR Spectroscopy:

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Chlorine substituent: Enhances target binding via halogen bonding and improves metabolic stability .

-

N-Alkyl groups: Longer chains (e.g., butyl) increase lipophilicity and membrane permeability but may reduce aqueous solubility .

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s dual alkylation and halogenation make it a candidate for:

-

Lead optimization: Serving as a scaffold for anticancer or anti-inflammatory agents.

-

Prodrug development: Esterification of the carboxamide could modulate bioavailability.

Material Science

Benzothiophene derivatives are employed in:

-

Organic semiconductors: Electron-deficient cores facilitate charge transport in thin-film transistors .

-

Luminescent materials: Rigid aromatic systems enable applications in OLEDs .

Future Directions

Research Priorities

-

Synthetic optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.

-

Biological screening: Evaluating efficacy against neglected tropical diseases or resistant pathogens.

Regulatory Considerations

-

Patent landscape: Assessing intellectual property claims for related benzothiophene carboxamides.

-

Environmental impact: Studying biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume